![molecular formula C21H18ClN3O3S B2635089 4-chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide CAS No. 898407-36-8](/img/structure/B2635089.png)
4-chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide, also known as CTHRC1 inhibitor, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications in cancer treatment. In
Scientific Research Applications
Chemical Synthesis and Characterization
The compound 4-chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide, due to its complex structure, has seen research interest in its synthesis, characterization, and potential applications in scientific research. While specific studies directly addressing this compound were not found, research on related nitrobenzamide derivatives provides insight into the methodologies and applications that could be relevant. For example, the synthesis and characterization of similar nitrobenzamide compounds involve detailed analytical techniques such as NMR, IR, and mass spectrometry to elucidate their structure and properties (Mehdipour‐Ataei & Hatami, 2007). These studies offer a foundation for understanding how 4-chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide could be synthesized and analyzed in the context of scientific research.
Potential Biological Activity
Research on related nitrobenzamide derivatives has shown potential biological activities, including anticancer properties. For instance, certain derivatives have been evaluated for their antitumor activities, indicating the relevance of nitrobenzamide compounds in medicinal chemistry and drug discovery processes (He et al., 2014). These findings suggest that 4-chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide may also possess biological activities worth investigating, potentially contributing to the development of new therapeutic agents.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to a variety of biological effects . The specific interactions and resulting changes would depend on the particular receptors that this compound binds to.
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple pathways and have diverse downstream effects.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
properties
IUPAC Name |
4-chloro-N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O3S/c22-16-8-7-15(12-18(16)25(27)28)21(26)23-13-19(20-6-3-11-29-20)24-10-9-14-4-1-2-5-17(14)24/h1-8,11-12,19H,9-10,13H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWSDSQPBPRFEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.